

# Nostopeptin B: A Technical Guide to its Chemical Structure and Properties

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## Compound of Interest

Compound Name: Nostopeptin B

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This document provides a comprehensive technical overview of **Nostopeptin B**, a cyclic depsipeptide isolated from the freshwater cyanobacterium *Nostoc minutum*. As a potent inhibitor of serine proteases, particularly elastase and chymotrypsin, **Nostopeptin B** represents a molecule of significant interest for therapeutic and research applications. This guide details its chemical structure, physicochemical properties, the experimental protocols used for its isolation and characterization, and its mechanism of action.

## Core Chemical and Physical Properties

**Nostopeptin B** is a complex non-ribosomal peptide characterized by a unique cyclic structure and several modified amino acid residues. Its key quantitative properties are summarized below.

Property	Data
Molecular Formula	C <sub>46</sub> H <sub>70</sub> N <sub>8</sub> O <sub>12</sub>
Molecular Weight	927.11 g/mol
Monoisotopic Mass	926.5113 Da (Neutral)
IUPAC Name	(4S)-4-acetamido-5-((6S,9S,12R,13R)-6,12-di((S)-sec-butyl)-14-hydroxy-9-(4-hydroxybenzyl)-20-isobutyl-3,10-dimethyl-5,8,11,19,22,23-hexaoxoicosahydro-13,17-methanopyrrolo[2,3-t][1]oxa[2][3][4][5][6]pentaazacyclohenicosin-1(2H)-yl)-5-oxopentanamide[1]
Structure Type	Cyclic Depsipeptide (Cyanopeptolin family)[1][7][8]
Amino Acid Composition	1x Leucine (Leu), 1x Glutamine (Gln), 2x Isoleucine (Ile), 1x N-methyltyrosine (N-MeTyr), 1x 3-amino-6-hydroxy-2-piperidone (Ahp), 1x 3-hydroxy-4-methylproline (Hmp)[7][9]
Specific Rotation	[α] <sup>23</sup> <sub>D</sub> -91° (c 0.1, MeOH)
Biological Activity	Potent inhibitor of elastase and chymotrypsin[7][10][11][12]
Natural Source	Freshwater cyanobacterium Nostoc minutum (NIES-26)[7][10]

## Chemical Structure Elucidation

The gross structure of **Nostopeptin B** was determined through extensive spectroscopic analysis and chemical degradation, as first reported by Okino et al. in 1997.[7] It is a cyclic depsipeptide where the ring is closed by an ester linkage. The structure is composed of a six-amino acid cycle and a side chain attached to the 3-hydroxy-4-methylproline (Hmp) residue.[8] The side chain consists of an acetylated glutamine residue.

The core cyclic structure consists of the following sequence: [-Hmp-Leu-Ahp-Ile-N-MeTyr-Ile-]. A key feature of **Nostopeptin B** and related cyanopeptolins is the presence of the unusual amino acid 3-amino-6-hydroxy-2-piperidone (Ahp).<sup>[7]</sup><sup>[11]</sup>

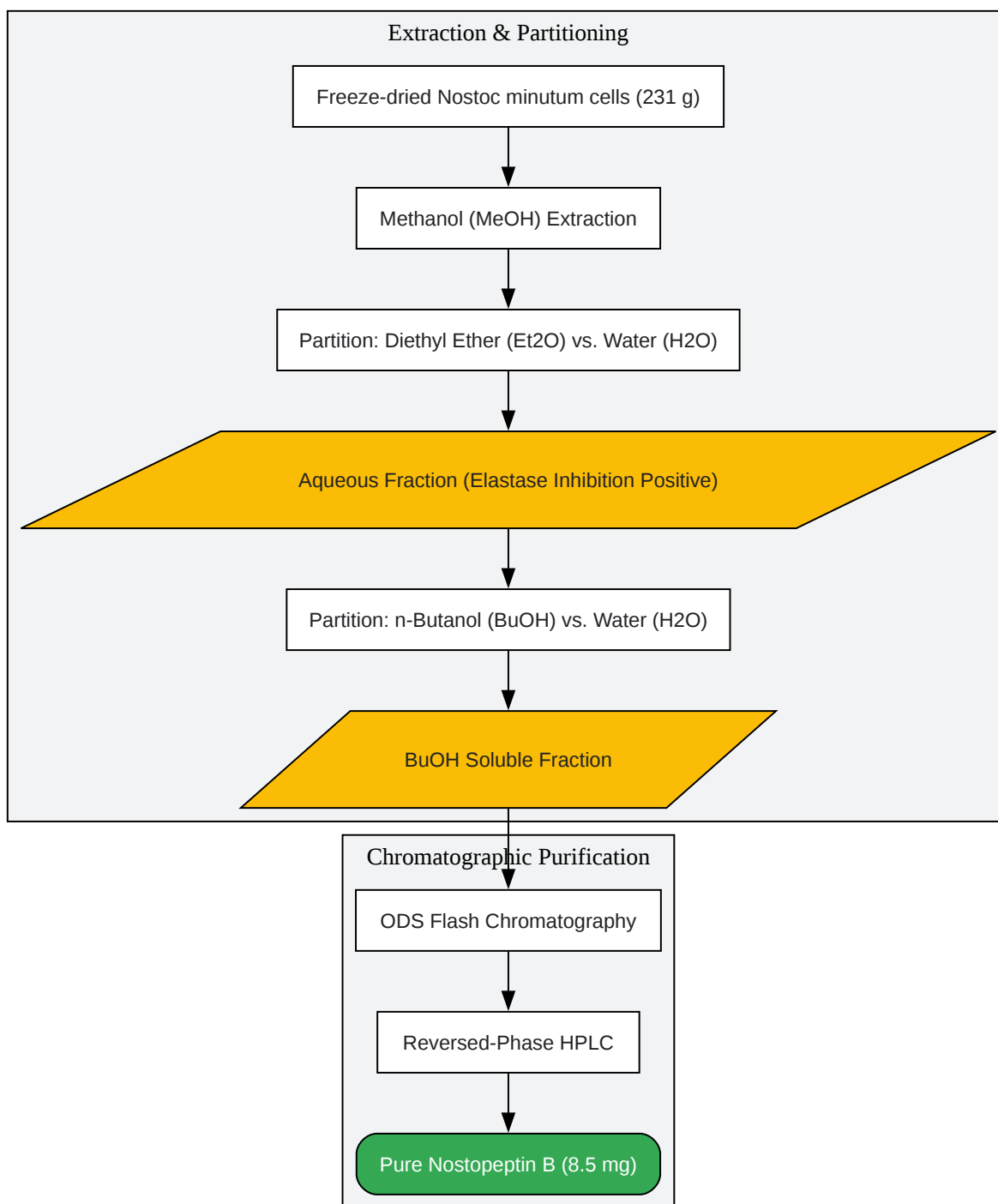
The stereochemistry of the standard amino acids (Leu, Gln, and both Ile residues) and the N-MeTyr residue was determined to be of the L-configuration.<sup>[1]</sup> However, the original literature notes that the absolute stereochemistries of the modified residues, Ahp and Hmp, were not determined at the time of discovery.<sup>[1]</sup>

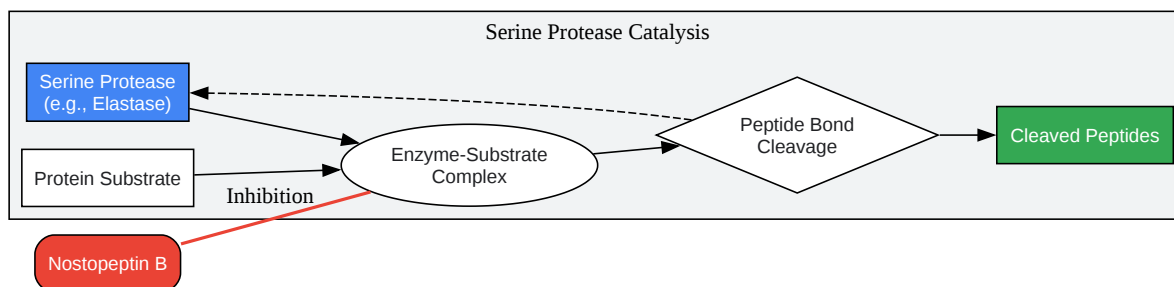
## Experimental Protocols

The following methodologies are based on the original isolation and characterization studies of **Nostopeptin B**.

### Isolation and Purification of Nostopeptin B

The workflow for isolating **Nostopeptin B** from its natural source involves a multi-step extraction and chromatographic process.





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